molecular formula C6H8O6 B576976 D-Ascorbic acid CAS No. 10504-35-5

D-Ascorbic acid

Cat. No.: B576976
CAS No.: 10504-35-5
M. Wt: 176.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-MVHIGOERSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-ascorbic acid can be achieved through several methods. One common approach involves the chemical conversion of D-glucose. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound often follows the Reichstein process, which combines chemical and microbial methods. This process was developed in the 1930s and remains a cornerstone of ascorbic acid production . Modern variations of this process may include biotechnological advancements to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: D-ascorbic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to dehydroascorbic acid.

    Reduction: It can act as a reducing agent, donating electrons to other molecules.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

    Dehydroascorbic Acid: Formed through oxidation.

    Various Derivatives: Depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    L-ascorbic acid: The biologically active form of vitamin C, essential for human health.

    D-isoascorbic acid: Another stereoisomer with similar chemical properties but different biological activity.

    L-isoascorbic acid: Similar to L-ascorbic acid but with different stereochemistry.

Comparison:

Properties

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.

CAS No.

10504-35-5

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m1/s1

InChI Key

CIWBSHSKHKDKBQ-MVHIGOERSA-N

Isomeric SMILES

C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O

SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Ascorbic acid
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Reactant of Route 6
D-Ascorbic acid

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